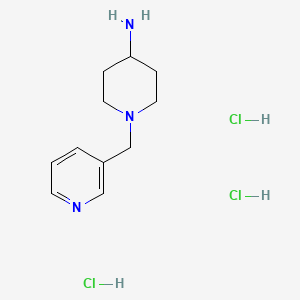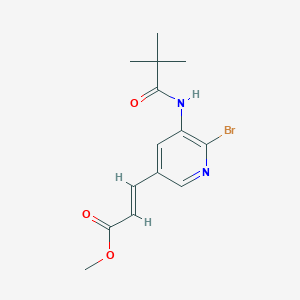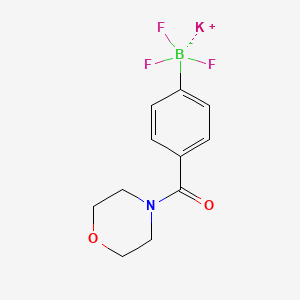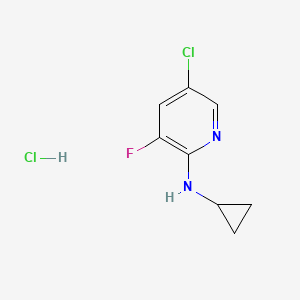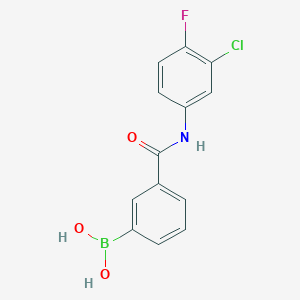
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BClFNO3 . It is also known by other names such as “N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide” and “[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid” among others .
Molecular Structure Analysis
The molecular weight of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is 293.49 g/mol . The InChI string representation of the molecule is "InChI=1S/C13H10BClFNO3/c15-11-7-10 (4-5-12 (11)16)17-13 (18)8-2-1-3-9 (6-8)14 (19)20/h1-7,19-20H, (H,17,18)" . The Canonical SMILES representation is "B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O" .
Chemical Reactions Analysis
Boronic acids and their derivatives are versatile compounds that participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation, which is a process of removing the boron moiety from the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” include a molecular weight of 293.49 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 293.0426292 g/mol . The topological polar surface area is 69.6 Ų .
Applications De Recherche Scientifique
Synthesis and Structural Importance
- Synthesis and Crystal Structure : Amino-3-fluorophenyl boronic acid, a related compound, is synthesized from 4-bromo-2-fluoroaniline with a yield of 47%. This derivative is significant for constructing glucose sensing materials that operate at physiological pH levels. Boronic acids, including this derivative, are vital in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Applications in Sensing and Recognition
- Optical Modulation and Sensing : Phenyl boronic acids, which include derivatives like the compound , are used for saccharide recognition due to their ability to bind to pendant diols. They are also essential in conjugating hydrophilic polymers to hydrophobic graphene or carbon nanotubes, as demonstrated in a study using various phenyl boronic acids (Mu et al., 2012).
- Fluorescence Quenching Studies : Boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid exhibit fluorescence quenching in alcohols, an essential property for understanding their behavior in various environments and their potential applications in sensing technologies (Geethanjali et al., 2015).
- Affinity Sensors for Bacteria Detection : Boronic acids, capable of reversibly binding to diols, have been used in developing sensors for bacteria detection, exploiting their affinity binding reaction with diol-groups on bacterial cell walls. This application demonstrates the potential of boronic acids in biosensing and diagnostics (Wannapob et al., 2010).
Fluorescence and Reactivity Insights
- Reactivity and Kinetics : The reactivity of different boronic acid structures, including those related to the compound , has been explored to understand their interactions with various agents, offering insights into their potential applications in chemical and biological contexts (Watanabe et al., 2013).
Utilization in Organic Synthesis
- Synthesis of Organic Compounds : Boronic acids, including fluorophenyl boronic acids, are widely used in organic synthesis, particularly in the Suzuki aryl-coupling reaction to synthesize olefins, styrenes, and biphenyl derivatives. This application is crucial in synthesizing various natural products and organic materials (Sun Hai-xia et al., 2015).
Environmental and Biological Applications
- Selective Recognition and Environmental Analysis : Boronic acid derivatives are instrumental in selective recognition of ions and environmental analysis. A study demonstrated the use of a boronic acid derivative for sequential relay fluorescence recognition of ions, highlighting its selectivity and sensitivity under physiological conditions (Selvaraj et al., 2019).
Orientations Futures
The future directions for the research and application of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields such as medicinal chemistry and materials science. Further studies could also explore their biological activity and potential use in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMFAQCLGXKQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674410 | |
| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1072946-04-3 | |
| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)
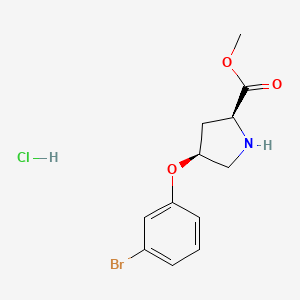
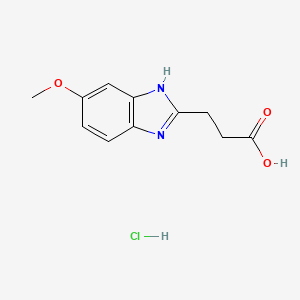
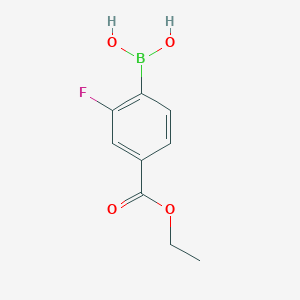
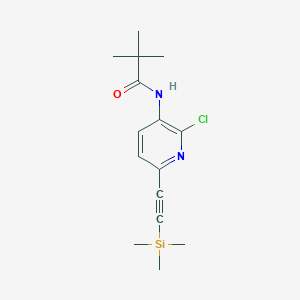
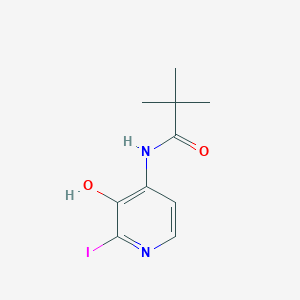
![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)
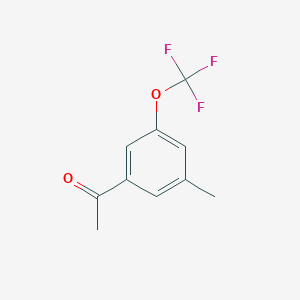
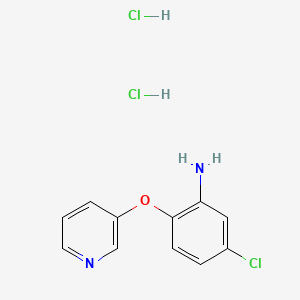
![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)
